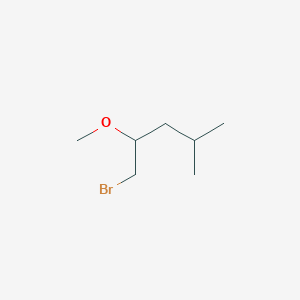

1-溴-2-甲氧基-4-甲基戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-Bromo-2-methoxy-4-methylpentane is a brominated organic molecule that is of interest in various chemical synthesis and reactions. While the specific compound is not directly studied in the provided papers, related compounds and their reactions offer insights into the behavior that 1-Bromo-2-methoxy-4-methylpentane might exhibit.

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of (Z)-1,3-dibromo-2-methoxypropene is achieved through dehydrohalogenation, and its isomer can be obtained through UV irradiation . Similarly, regiospecific allylic bromination is used to synthesize a series of brominated methoxy alkenones, which are then applied in heterocyclic synthesis . These methods suggest that the synthesis of 1-Bromo-2-methoxy-4-methylpentane could potentially be achieved through similar bromination techniques.

Molecular Structure Analysis

Vibrational spectroscopy techniques such as IR and Raman have been used to analyze the structure of alkyl bromides, including 1-bromo-3-methylbutane and 1-bromo-4-methylpentane . These techniques could be applied to 1-Bromo-2-methoxy-4-methylpentane to determine its conformers and molecular vibrations. Additionally, crystal structure analysis has been performed on related compounds, providing insights into the molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving brominated compounds. For example, solvolysis reactions of 1-Bromobicyclo[1.1.1]pentane are faster than those of t-butyl bromide, leading to specific products . Nucleophilic displacement and palladium-catalyzed coupling reactions are also explored for allylic and vinylic bromides . These reactions could be relevant to understanding the reactivity of 1-Bromo-2-methoxy-4-methylpentane in similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The vibrational analysis of branched-chain bromides provides information on their conformers in different states . The solvolysis rates and the conditions under which dehydrobromination occurs are also discussed, which could be indicative of the reactivity and stability of 1-Bromo-2-methoxy-4-methylpentane .

科学研究应用

构象分析

Crowder和Jaiswal(1983年)在《分子结构杂志》上的研究涉及类似于1-溴-2-甲氧基-4-甲基戊烷的化合物,特别是2-溴-4-甲基戊烷的液态和固态红外光谱分析。这项研究揭示了在纯液态和结晶固态中存在不同构象的见解,有助于理解不同状态下的分子结构和行为(Crowder & Jaiswal, 1983)。

化学合成和表征

Khalid等人(2020年)对与1-溴-2-甲氧基-4-甲基戊烷结构相似的化合物进行了研究。这项研究涉及光谱技术和量子化学见解,为合成和表征相关化合物奠定了基础(Khalid et al., 2020)。

气相动力学

Chuchani等人(1990年)研究了气相中次烷基溴化物的消除动力学,包括类似于1-溴-2-甲氧基-4-甲基戊烷的化合物。这项研究在《化学动力学国际杂志》中探讨了这些化合物的温度和压力依赖行为,有助于理解它们在不同条件下的反应性(Chuchani et al., 1990)。

振动分析

Crowder和Jalilian(1977年,1978年)进行了支链溴化物的振动分析,包括结构与1-溴-2-甲氧基-4-甲基戊烷相关的化合物。这些分析在《分子结构杂志》和《光谱学报A:分子和生物分光学》中有助于理解这些化合物的振动性质和分子构象(Crowder & Jalilian, 1977),(Crowder & Jalilian, 1978)。

溶剂参与溶解作用

刘,侯和曹(2009年)探讨了三级溴代烷烃的溶解作用,包括类似于1-溴-2-甲氧基-4-甲基戊烷的化合物。这项研究在《中国化学学会杂志》中分析了各种溶剂对反应动力学和机理的影响,增进了对溶剂参与化学反应的理解(Liu, Hou, & Tsao, 2009)。

作用机制

Target of Action

Brominated compounds like this often interact with various organic substrates in chemical reactions .

Mode of Action

The mode of action of 1-Bromo-2-methoxy-4-methylpentane involves several chemical reactions. It can participate in free radical reactions, nucleophilic substitutions, and oxidations . In a typical free radical reaction, a bromine atom is lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are known to participate in various organic reactions, affecting multiple biochemical pathways .

Result of Action

The compound’s ability to participate in various chemical reactions suggests it could have diverse effects at the molecular and cellular levels .

安全和危害

When handling 1-Bromo-2-methoxy-4-methylpentane, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

属性

IUPAC Name |

1-bromo-2-methoxy-4-methylpentane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15BrO/c1-6(2)4-7(5-8)9-3/h6-7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDDSJOHSDATBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

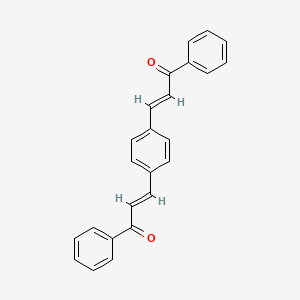

CC(C)CC(CBr)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2492460.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopentanecarboxamide](/img/structure/B2492464.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)